molecular formula C17H19N3OS B6455820 5-(cyclohexylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2549050-16-8

5-(cyclohexylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6455820
CAS No.: 2549050-16-8
M. Wt: 313.4 g/mol
InChI Key: WNZNAWGHWGXHOC-UHFFFAOYSA-N
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Description

5-(cyclohexylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a unique combination of a pyrazolo[1,5-a]pyrazine core with cyclohexylmethyl and thiophen-2-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohexylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under acidic or basic conditions.

    Introduction of the Cyclohexylmethyl Group: This step often involves alkylation reactions where the pyrazolo[1,5-a]pyrazine core is treated with cyclohexylmethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Thiophen-2-yl Group: This can be accomplished through cross-coupling reactions such as Suzuki or Stille coupling, where the pyrazolo[1,5-a]pyrazine derivative is reacted with thiophen-2-yl boronic acid or stannane in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core or the thiophene ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrazine core and the thiophene ring, using reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduced pyrazolo[1,5-a]pyrazine derivatives or thiophene derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazine or thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(cyclohexylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other cellular components.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as electronic or optical materials. Its structural features might contribute to the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 5-(cyclohexylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(cyclohexylmethyl)-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but with a furan ring instead of a thiophene ring.

    5-(cyclohexylmethyl)-2-(pyridin-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 5-(cyclohexylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one lies in its combination of a cyclohexylmethyl group and a thiophene ring attached to the pyrazolo[1,5-a]pyrazine core. This specific arrangement of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(cyclohexylmethyl)-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c21-17-15-11-14(16-7-4-10-22-16)18-20(15)9-8-19(17)12-13-5-2-1-3-6-13/h4,7-11,13H,1-3,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZNAWGHWGXHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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